molecular formula C29H32N4O5 B1339315 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 214467-60-4

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No.: B1339315
CAS No.: 214467-60-4
M. Wt: 516.6 g/mol
InChI Key: XOOBJDMHDWWHLZ-HWVUQVAQSA-N
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Description

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound with the molecular formula C29H32N4O5. It is a derivative of glucose, modified to include an azide group and multiple benzyl protecting groups. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is usually achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Azide Group: The azide group is introduced by converting the hydroxyl group at the 2-position to an azide. This can be done by first converting the hydroxyl group to a leaving group (e.g., a tosylate) and then substituting it with sodium azide.

    Acetylation: The amino group at the 2-position is acetylated using acetic anhydride to form the acetamido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azide group can undergo substitution reactions, particularly in the presence of nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The benzyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group.

    Acetic Anhydride: Used for acetylation.

    Palladium on Carbon (Pd/C): Used for reduction of the azide group.

    Benzyl Chloride: Used for protection of hydroxyl groups.

Major Products

    Amine Derivatives: Formed by reduction of the azide group.

    Carboxylic Acids: Formed by oxidation of benzyl groups.

Scientific Research Applications

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of glycoproteins and glycolipids.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its azide group, which can participate in click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science. The benzyl groups serve as protecting groups, preventing unwanted reactions at the hydroxyl sites during synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-2-deoxy-D-glucose: Similar structure but lacks the benzyl protecting groups.

    2-Acetamido-2-deoxy-D-glucose: Similar but without the azide group.

    3,4,6-Tri-O-benzyl-D-glucopyranose: Lacks the azide and acetamido groups.

Uniqueness

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide is unique due to the combination of its azide group and multiple benzyl protecting groups. This combination allows for selective reactions and modifications, making it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5/c1-21(34)31-26-28(37-19-24-15-9-4-10-16-24)27(36-18-23-13-7-3-8-14-23)25(38-29(26)32-33-30)20-35-17-22-11-5-2-6-12-22/h2-16,25-29H,17-20H2,1H3,(H,31,34)/t25-,26-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOBJDMHDWWHLZ-HWVUQVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572189
Record name N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214467-60-4
Record name N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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